molecular formula C23H14FN5O B15008375 5-amino-3-{(Z)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B15008375
M. Wt: 395.4 g/mol
InChI Key: LZZNPJUOUZVCHM-FOWTUZBSSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[5-(4-FLUOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-(4-FLUOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yield and purity of the final product. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-[5-(4-FLUOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-[5-(4-FLUOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-(4-FLUOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-3-[(1Z)-1-CYANO-2-[5-(4-FLUOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl and furan rings, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C23H14FN5O

Molecular Weight

395.4 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C23H14FN5O/c24-17-8-6-15(7-9-17)21-11-10-19(30-21)12-16(13-25)22-20(14-26)23(27)29(28-22)18-4-2-1-3-5-18/h1-12H,27H2/b16-12+

InChI Key

LZZNPJUOUZVCHM-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N)C#N)N

Origin of Product

United States

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